molecular formula C34H31N5O B15182800 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- CAS No. 133381-52-9

1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-

Cat. No.: B15182800
CAS No.: 133381-52-9
M. Wt: 525.6 g/mol
InChI Key: APRHEBFTXNDHPH-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is notable for its intricate structure, which includes a pyrazole ring, an indole moiety, and a dimethylamino group

Preparation Methods

The synthesis of 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between an indole derivative and an aldehyde or ketone.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using a suitable dimethylamine source.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- can be compared with other similar compounds, such as:

    1H-Pyrazole Derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole Derivatives: Compounds containing the indole moiety exhibit diverse biological activities and are widely studied for their therapeutic potential.

    Dimethylamino-Substituted Compounds: These compounds contain the dimethylamino group, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

133381-52-9

Molecular Formula

C34H31N5O

Molecular Weight

525.6 g/mol

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C34H31N5O/c1-23(40)39-33(24-17-19-26(20-18-24)38(2)3)21-32(37-39)28-14-8-9-15-30(28)35-22-29-27-13-7-10-16-31(27)36-34(29)25-11-5-4-6-12-25/h4-20,22,33,36H,21H2,1-3H3

InChI Key

APRHEBFTXNDHPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=C(C=C6)N(C)C

Origin of Product

United States

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